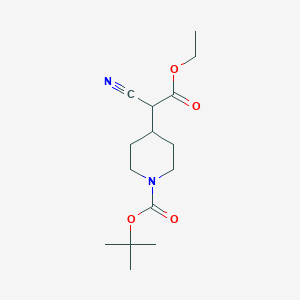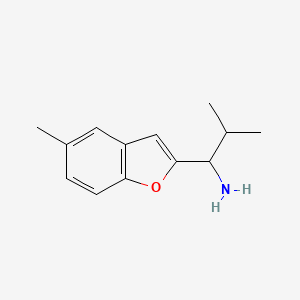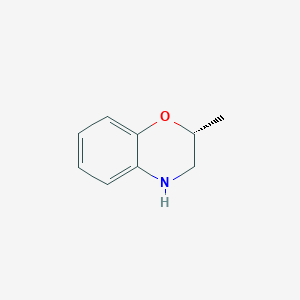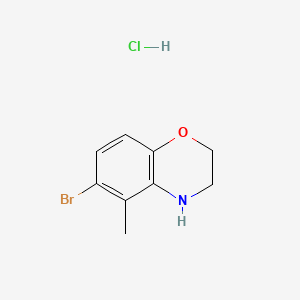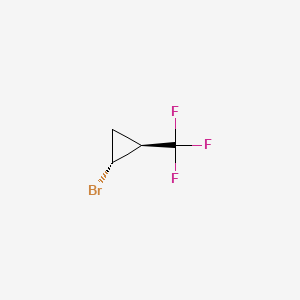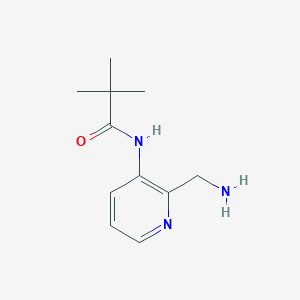
N-(2-(Aminomethyl)pyridin-3-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Aminomethyl)pyridin-3-yl)pivalamide is a chemical compound with the molecular formula C10H14N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a pyridine ring substituted with an aminomethyl group and a pivalamide group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Aminomethyl)pyridin-3-yl)pivalamide typically involves the reaction of 3-aminopyridine with pivaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Aminomethyl)pyridin-3-yl)pivalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the aminomethyl group.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-(2-(Aminomethyl)pyridin-3-yl)pivalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-(Aminomethyl)pyridin-3-yl)pivalamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pivalamide group can enhance the compound’s stability and lipophilicity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(pyridin-3-yl)pivalamide
- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide
- N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide
Uniqueness
N-(2-(Aminomethyl)pyridin-3-yl)pivalamide is unique due to the presence of the aminomethyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-[2-(aminomethyl)pyridin-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)10(15)14-8-5-4-6-13-9(8)7-12/h4-6H,7,12H2,1-3H3,(H,14,15) |
Clé InChI |
HDVBNGKZPMHCAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1=C(N=CC=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


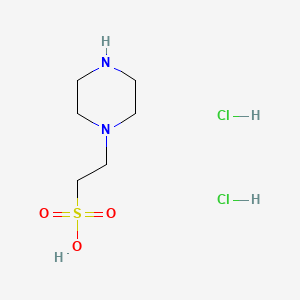
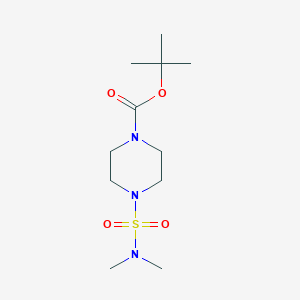
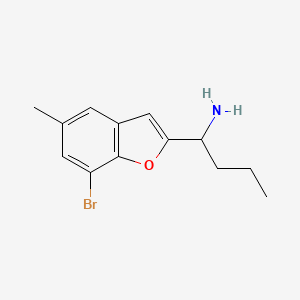
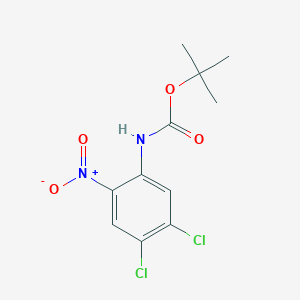
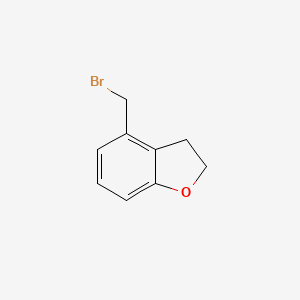
![tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13492841.png)
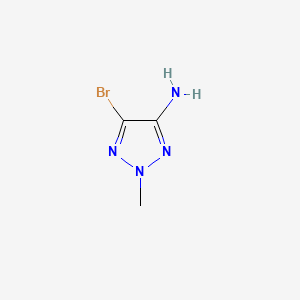
![2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13492846.png)
